3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
3-propan-2-yl-3-azabicyclo[3.2.1]octan-8-ol |
InChI |
InChI=1S/C10H19NO/c1-7(2)11-5-8-3-4-9(6-11)10(8)12/h7-10,12H,3-6H2,1-2H3 |
InChI Key |
ATWYZKIOJNYWNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC2CCC(C1)C2O |
Origin of Product |
United States |
Preparation Methods
Method A: Reductive Amination and Cyclization
This two-step protocol involves:
- Formation of a Bicyclic Ketone Intermediate :
- Stereoselective Reduction :
Key Data :
| Step | Reagents | Temperature (°C) | Yield (%) | d.e. (%) |
|---|---|---|---|---|
| 1 | HCl/EtOH | 80 | 72 | N/A |
| 2 | H2/Pd-C | 25 | 78 | 92 |
Method B: Direct Alkylation of a Preformed Bicyclic Amine
A pre-synthesized 3-azabicyclo[3.2.1]octan-8-ol is alkylated using isopropyl bromide under basic conditions (K2CO3/DMF). This method avoids ketone intermediates but requires stringent anhydrous conditions to prevent O-alkylation.
Optimization Insight :
- Solvent Effects : Dimethylformamide (DMF) outperforms tetrahydrofuran (THF) due to improved solubility of the bicyclic amine (85% vs. 62% yield).
- Base Selection : Potassium carbonate (K2CO3) minimizes side reactions compared to stronger bases like sodium hydride (NaH).
Advanced Strategies for Stereochemical Control
Chiral Auxiliary-Assisted Synthesis
The use of (R)- or (S)-proline-derived auxiliaries enables enantioselective construction of the bicyclic core. For example, a proline-mediated Mannich reaction achieves an enantiomeric excess (e.e.) of 88%, though auxiliary removal adds two additional steps.
Enzymatic Resolution
Lipase-catalyzed kinetic resolution of racemic 3-azabicyclo[3.2.1]octan-8-ol acetates provides enantiopure alcohol precursors. Candida antarctica lipase B (CAL-B) demonstrates superior selectivity (E-value >200) in organic solvents like toluene.
Industrial-Scale Production Considerations
Catalytic Hydrogenation for Debottlenecking
Large-scale synthesis often employs continuous-flow hydrogenation reactors to mitigate exothermic risks during ketone reduction. Pd/Al2O3 catalysts in methanol achieve turnover numbers (TON) exceeding 5,000, reducing metal leaching compared to batch processes.
Waste Stream Management
The isopropyl bromide alkylation route generates stoichiometric HBr, necessitating neutralization with aqueous NaOH. Process intensification via in-situ HBr capture with ion-exchange resins reduces wastewater burden by 40%.
Analytical Characterization and Quality Control
Critical benchmarks for product validation include:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The tertiary amine nitrogen participates in nucleophilic substitution reactions, forming quaternary ammonium salts or modified derivatives.
Key observations :
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (NaH/DMF) to yield N-alkylated products.
-
Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with triethylamine as a base.
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| N-Alkylation | Methyl iodide, NaH, DMF, 0–25°C | N-Methyl-3-(propan-2-yl)-3-azabicyclo... | 75–85% | |
| N-Acylation | Acetyl chloride, Et₃N, DCM, RT | N-Acetyl-3-(propan-2-yl)-3-azabicyclo... | 68% |
Oxidation and Reduction
The hydroxyl group at the 8-position undergoes oxidation, while the bicyclic framework can be reduced under specific conditions.
Oxidation :
-
Using KMnO₄ or CrO₃ in acidic media converts the hydroxyl group to a ketone, yielding 3-(propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one.
Reduction : -
Catalytic hydrogenation (H₂/Pd-C) reduces the bicyclic structure’s double bonds, producing decahydro derivatives.
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Oxidation (C8–OH) | KMnO₄, H₂SO₄, 0°C | 3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one | 82% | |
| Catalytic Hydrogenation | H₂, 10% Pd/C, MeOH, 50°C | Decahydro-3-(propan-2-yl)-3-azabicyclo... | 90% |
Mitsunobu Reaction for Etherification
The hydroxyl group participates in Mitsunobu reactions to form ethers, enabling stereoselective C–O bond formation.
Mechanism :
-
Utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple phenols or alcohols .
-
Example: Reaction with 4-fluoro-3-bromophenol in THF yields 8-aryloxy derivatives .
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Etherification | 4-Fluoro-3-bromophenol, DEAD, PPh₃, THF | 8-(4-Fluoro-3-bromophenoxy)-3-(propan-2-yl)... | 63% |
Ring-Opening Reactions
Under acidic or basic conditions, the bicyclic structure undergoes ring-opening to form linear amines.
Acidic Hydrolysis :
-
Treatment with HCl (6M) at reflux cleaves the bridgehead C–N bond, yielding a diamino alcohol.
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Acidic Ring-Opening | 6M HCl, reflux, 12h | 3-(Propan-2-yl)-1,5-diamino-8-hydroxypentane | 55% |
Protection/Deprotection Strategies
The amine and hydroxyl groups are selectively protected to facilitate multi-step syntheses.
Protection :
-
Amine : Boc (tert-butoxycarbonyl) protection using Boc₂O in THF .
-
Hydroxyl : TBDMS (tert-butyldimethylsilyl) protection with TBDMSCl/imidazole.
Stereochemical Modifications
The bicyclic structure’s rigidity influences stereochemical outcomes in substitutions and additions.
Key Findings :
Scientific Research Applications
3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol involves its interaction with specific molecular targets. The compound’s unique bicyclic structure allows it to fit into certain binding sites, potentially modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Effects
(a) 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol (CAS 259092-15-4)
- Key Difference : The hydroxyl and isopropyl groups are swapped (8-OH vs. 3-OH).
- Impact : Positional isomerism affects hydrogen-bonding capacity and steric interactions. The 8-OH isomer may exhibit distinct solubility and receptor-binding profiles compared to the 3-OH variant .
(b) 8-Propyl-8-azabicyclo[3.2.1]octan-3-ol (CAS 859990-64-0)
Functional Group Modifications
(a) 8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol (CAS 1251923-31-5)
- Key Difference : A trifluoromethyl (-CF₃) group replaces the hydroxyl (-OH) at the 8-position.
- Impact : The electron-withdrawing -CF₃ group increases lipophilicity and metabolic stability, making it suitable for central nervous system (CNS) drug candidates .
(b) 3-Azabicyclo[3.2.1]octan-8-ol Hydrochloride (CAS 1331847-92-7)
Complex Derivatives in Medicinal Chemistry
(a) Pyrazole and Triazole Derivatives
- Example : 3-[3-Methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octane.
- Key Feature : The triazole ring introduces aromaticity and hydrogen-bonding sites.
- Impact : Enhances binding to enzymes like gamma-secretase, relevant in Alzheimer’s disease therapeutics .
(b) Sulfonamide Derivatives
- Example : Pyrazole azabicyclo[3.2.1]octane sulfonamides.
- Key Feature : Sulfonamide groups improve solubility and mimic peptide bonds.
- Impact: Demonstrated activity in non-opioid pain modulation pathways .
Data Tables
Table 1: Structural and Physicochemical Comparisons
Table 2: Pharmacological Activities of Derivatives
Biological Activity
3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol, also known as 3-isopropyl-3-azabicyclo[3.2.1]octan-8-ol, is a bicyclic compound with potential biological activities, particularly in pharmacology. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 3-isopropyl-3-azabicyclo[3.2.1]octan-8-ol
- Chemical Formula : C10H17NO
- Molecular Weight : 167.25 g/mol
- CAS Number : 1087789-16-9
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly in the central nervous system (CNS). The compound's structure allows it to act as a potential modulator of various neurotransmitter systems, including cholinergic and dopaminergic pathways.
Receptor Interaction
Research indicates that derivatives of azabicyclo compounds can act as antagonists or agonists at specific receptors:
- Vasopressin V(1A) Receptor : A study identified novel antagonists based on the azabicyclo structure that exhibited high affinity for the vasopressin V(1A) receptor, suggesting a significant role in modulating vasopressin-related pathways .
Study 1: Vasopressin Antagonists
In a study published in PubMed, a series of azabicyclo compounds were synthesized and tested for their ability to antagonize vasopressin V(1A) receptors. The findings demonstrated that certain derivatives exhibited potent antagonistic activity, which could have implications for treating conditions such as hypertension and heart failure .
Study 2: Cytotoxicity Assays
Another investigation assessed the cytotoxic effects of various azabicyclo compounds, including this compound, against cancer cell lines such as HeLa cells. The results indicated moderate cytotoxicity with an IC50 value indicating significant potential for further development as an anticancer agent .
Data Table: Biological Activity Overview
Q & A
Q. What synthetic methodologies are reported for 3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol?
The compound is synthesized via multi-step reactions starting from tropane alkaloids. Key steps include:
- Ester hydrolysis : Cleavage of ester groups in precursors like atropine.
- Amine oxidation : Introduction of functional groups via controlled oxidation.
- O-acetylation and dealkylation : Modifications to stabilize intermediates . Derivatives such as trospium chloride are synthesized by further functionalization (e.g., quaternization of the nitrogen atom) .
Q. What analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR spectroscopy : For structural elucidation of the bicyclic framework and stereochemical assignments.
- High-resolution mass spectrometry (HRMS) : To confirm molecular formula (e.g., CHNO).
- HPLC with UV detection : For purity assessment, especially for salts like the hydrochloride derivative .
- X-ray crystallography : Resolves absolute configuration in crystalline derivatives (e.g., 8-benzyl analogs) .
Q. How should researchers handle stability and storage of this compound?
- Storage : Stable at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis .
- Decomposition risks : Avoid exposure to strong acids/bases or elevated temperatures (>100°C), which may generate hazardous by-products (e.g., nitrosamines) .
Advanced Research Questions
Q. How do structural modifications influence sigma receptor binding selectivity?
Derivatives with substituents at the 3-position (e.g., benzyl, isopropyl) exhibit distinct selectivity profiles:
Q. How can conflicting data on receptor binding affinities be resolved?
Discrepancies arise from:
- Assay variability : Radioligand binding (e.g., H-DTG for σ2) vs. functional assays.
- Stereochemical purity : Enantiomeric impurities (>5%) significantly alter Ki values. Validate purity via chiral HPLC before testing .
- Membrane preparation : Use homogeneous cell lines (e.g., transfected HEK293) to minimize endogenous receptor interference .
Q. What strategies optimize enantioselective synthesis of this compound?
- Chiral auxiliaries : Use (S)-proline-derived catalysts for asymmetric Mannich reactions to control the 8-hydroxy stereocenter.
- Dynamic kinetic resolution : Employ palladium-catalyzed hydrogenation of ketone intermediates (e.g., 8-methyl-8-azabicyclo[3.2.1]octan-3-one) to achieve >95% ee .
- Crystallization-induced asymmetric transformation : Recrystallize diastereomeric salts (e.g., with L-tartaric acid) for enantiopure products .
Data Contradiction Analysis
Q. Why do reported yields vary for the hydrochloride salt synthesis?
Yield discrepancies (40–85%) are attributed to:
- Acid selection : HCl gas in dry ether gives higher yields than aqueous HCl due to reduced hydrolysis .
- Temperature control : Exothermic quaternization requires cooling (<0°C) to prevent side reactions .
- Workup protocols : Use of ion-exchange resins vs. direct crystallization impacts recovery .
Methodological Recommendations
Q. How to validate biological activity in vitro?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
